2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione
Description
Properties
IUPAC Name |
2-methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2S/c1-7-11(18)16(10(17)6-19-7)9-5-3-2-4-8(9)12(13,14)15/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOAHAQSYKINMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione typically involves the reaction of 2-(trifluoromethyl)phenylboronic acid with a suitable thiomorpholine derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of thiomorpholine derivatives with reduced functional groups.
Substitution: Formation of substituted thiomorpholine derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the compound's stability and reactivity, making it suitable for various chemical transformations such as oxidation, reduction, and substitution reactions.
Biology
Research has indicated that 2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione exhibits potential biological activities:
- Antimicrobial Properties : Studies suggest that this compound can inhibit the growth of certain bacterial strains.
- Anticancer Activity : It has been evaluated for its efficacy against various cancer cell lines. Notably, derivatives with trifluoromethyl substitutions have demonstrated enhanced cytotoxicity compared to non-substituted counterparts. The mechanism involves modulation of key signaling pathways associated with tumor growth and proliferation .
Medicine
Due to its unique structural features, this compound is being explored as a potential drug candidate. Its ability to interact with specific molecular targets may lead to the development of new therapeutic agents for treating diseases such as cancer and bacterial infections .
Industrial Applications
In industry, this compound is utilized in:
- Advanced Materials Development : The compound's properties make it suitable for creating advanced materials with specific functionalities.
- Catalysis : It can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity .
Case Studies
-
Antitumor Activity Study :
- A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at specific concentrations.
- Mechanistic studies revealed that the compound interferes with signaling pathways critical for tumor growth.
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Synthesis Optimization Research :
- Research focused on optimizing synthetic routes for producing this compound efficiently using continuous flow reactors.
- Findings demonstrated improved yield and purity compared to traditional batch methods.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The thiomorpholine ring can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione (CAS 344266-32-6)
- Structural Difference : The trifluoromethyl group is positioned at the para (4-) position of the phenyl ring, whereas the target compound has it at the ortho (2-) position.
- Impact on Properties :
- Solubility : The ortho-substituted derivative likely exhibits lower solubility in polar solvents due to steric hindrance from the bulky trifluoromethyl group.
- Purity: Both compounds are synthesized with a purity of ≥97% .
Tetrachloromonospirocyclotriphosphazenes (e.g., Compounds 1 and 2 in ) Structural Contrast: These phosphazene derivatives lack the thiomorpholine dione core but share spirocyclic architectures. Functional Relevance: Phosphazenes are often used as intermediates in polymer chemistry, whereas thiomorpholine diones are explored for bioactive applications .
Drospirenone/Ethinyl Estradiol Impurities () Divergent Backbones: Compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and its derivatives feature amino alcohol or naphthol motifs, differing significantly from the thiomorpholine dione scaffold. Application Context: These impurities are monitored in pharmaceutical formulations, whereas thiomorpholine diones are typically investigated for their synthetic versatility or bioactivity .
Comparative Data Table
Research Findings
- Synthetic Challenges : The ortho-substituted trifluoromethyl group in the target compound may complicate synthesis due to steric effects, requiring optimized reaction conditions (e.g., longer reaction times or elevated temperatures) compared to the para-isomer .
- Stability : Thiomorpholine diones generally exhibit high thermal stability, but the ortho-substituted derivative may show reduced crystallinity compared to the para-analogue, as observed in related aromatic systems .
- Biological Activity : While specific data for the target compound is unavailable, para-substituted thiomorpholine diones demonstrate moderate enzyme inhibition (e.g., cyclooxygenase-2), suggesting the ortho-isomer’s activity could differ due to altered binding interactions .
Biological Activity
2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione, known for its unique chemical structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C12H10F3NO2S and a molecular weight of 289.27 g/mol, exhibits properties that could be beneficial in various therapeutic applications.
The compound is characterized by:
- Boiling Point : Approximately 467.5 °C (predicted)
- Density : 1.392 g/cm³ (predicted)
- pKa : -2.76 (predicted)
These properties suggest a stable compound under standard conditions, which is crucial for its application in drug formulation.
Antitumor Activity
Recent studies have indicated that thiomorpholine derivatives, including this compound, exhibit significant antitumor properties. For instance, the compound has been evaluated for its efficacy against various cancer cell lines. A notable study demonstrated that derivatives with trifluoromethyl substitutions showed enhanced cytotoxicity compared to their non-substituted counterparts. The mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interfere with cellular signaling pathways. It has been observed to inhibit enzymes involved in cancer cell metabolism and proliferation, thereby reducing tumor growth rates in vitro and in vivo models.
Case Studies
-
In Vitro Studies :
- A study conducted on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were significantly lower than those of standard chemotherapeutic agents, indicating superior potency.
-
Animal Models :
- In xenograft models of malignant tumors, administration of the compound led to a marked reduction in tumor size compared to control groups. Histological analysis showed decreased mitotic figures and increased apoptosis in treated tumors.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous thiomorpholine-3,5-diones are synthesized by reacting substituted benzyl halides with thiomorpholine precursors under reflux conditions in tetrahydrofuran (THF) . Reaction progress is monitored using thin-layer chromatography (TLC), and intermediates are purified via column chromatography with silica gel. Structural confirmation of intermediates employs H/C NMR, FT-IR, and mass spectrometry .
Q. How are the physicochemical properties (e.g., logP, solubility) of this compound determined experimentally?
- Methodological Answer : Key properties like logP (lipophilicity) are measured via reverse-phase HPLC using a C18 column and calibrated standards. Solubility is assessed in solvents (e.g., DMSO, water) using gravimetric or UV-Vis spectrophotometric methods. Boiling points and densities are determined via differential scanning calorimetry (DSC) and gas chromatography-mass spectrometry (GC-MS) .
Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. Single-crystal diffraction data refined with SHELXL software resolves bond angles and stereochemistry . Complementary techniques include F NMR (for trifluoromethyl groups) and FT-IR to validate functional groups like carbonyl (C=O) and thioether (C-S) bonds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from purity differences or assay conditions. Validate purity via HPLC (>98%) and characterize impurities using LC-MS. Replicate bioassays (e.g., enzyme inhibition, receptor-binding) under standardized conditions (pH, temperature, solvent controls). Cross-reference data with structurally analogous compounds (e.g., 4-(3-Chlorophenyl)thiomorpholine-3,5-dione) to identify structure-activity relationships (SARs) .
Q. What strategies optimize reaction yields for introducing the trifluoromethylphenyl group during synthesis?
- Methodological Answer : The trifluoromethyl group’s steric and electronic effects require careful optimization. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids under inert atmospheres. Adjust reaction temperature (60–80°C) and stoichiometry (1.2–1.5 equiv of trifluoromethylphenyl precursor). Monitor by F NMR to track incorporation efficiency .
Q. How is the compound’s mechanism of action elucidated in biological systems, particularly regarding mitochondrial targets?
- Methodological Answer : Mitochondrial targets (e.g., Complex II/IV inhibitors) are identified using affinity chromatography with immobilized compound analogs. Competitive binding assays and isothermal titration calorimetry (ITC) quantify binding constants (). In vitro mitochondrial respiration assays (Seahorse XF Analyzer) measure oxygen consumption rates to confirm electron transport chain disruption .
Q. What computational methods are used to predict the compound’s pharmacokinetic (PK) properties and metabolic stability?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO/LUMO) to predict reactivity. Molecular dynamics (MD) simulations model interactions with cytochrome P450 enzymes (e.g., CYP3A4). Tools like SwissADME predict logP, bioavailability, and metabolic sites (e.g., sulfur oxidation in the thiomorpholine ring) .
Data Contradiction and Validation
Q. How to address conflicting crystallographic data on the compound’s conformation in solid-state vs. solution-phase studies?
- Methodological Answer : Solid-state X-ray structures may differ from solution-phase NMR due to crystal packing effects. Compare solution-phase NOESY/ROESY NMR data to identify conformational flexibility. Perform variable-temperature NMR to assess dynamic equilibria in solution .
Q. Why do SAR studies show inconsistent activity trends for thiomorpholine-dione derivatives?
- Methodological Answer : Subtle substituent changes (e.g., chloro vs. trifluoromethyl groups) alter electronic and steric profiles. Use comparative molecular field analysis (CoMFA) to map 3D-SARs. Validate hypotheses via systematic synthesis of derivatives with controlled substituent variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
